molecular formula C7H14O B156899 2,4-Dimethyl-3-pentanone CAS No. 565-80-0

2,4-Dimethyl-3-pentanone

Cat. No.: B156899
CAS No.: 565-80-0
M. Wt: 114.19 g/mol
InChI Key: HXVNBWAKAOHACI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone or isobutyrone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor similar to camphor. This compound is insoluble in water but soluble in organic solvents .

Mechanism of Action

Target of Action

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a type of ketone . Ketones are known to interact with various biological targets, including enzymes and receptors involved in metabolic processes.

Mode of Action

As a ketone, it may undergo nucleophilic addition reactions at the carbonyl group

Biochemical Pathways

It is known to be a metabolite , suggesting that it may be involved in metabolic pathways

Pharmacokinetics

Its physical properties, such as its boiling point and critical temperature , suggest that it may be volatile and could potentially be absorbed through inhalation. Its solubility in water is slightly soluble , which could impact its distribution and excretion.

Result of Action

As a metabolite , it may play a role in energy production or other metabolic processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility suggests that it could be affected by temperature and pressure . Additionally, its reactivity may be influenced by the presence of other substances in its environment .

Chemical Reactions Analysis

2,4-Dimethyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2,4-Dimethyl-3-pentanone is used in various scientific research applications:

Comparison with Similar Compounds

2,4-Dimethyl-3-pentanone can be compared with other similar compounds such as:

Properties

IUPAC Name

2,4-dimethylpentan-3-one
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InChI

InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
Source PubChem
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InChI Key

HXVNBWAKAOHACI-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID3038771
Record name 2,4-Dimethylpentan-3-one
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Molecular Weight

114.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2,4-Dimethyl-3-pentanone
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Record name 2,4-Dimethyl-3-pentanone
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Boiling Point

125.40 °C. @ 760.00 mm Hg
Record name 2,4-Dimethyl-3-pentanone
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Solubility

5.7 mg/mL at 25 °C
Record name 2,4-Dimethyl-3-pentanone
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Vapor Pressure

13.4 [mmHg]
Record name 2,4-Dimethyl-3-pentanone
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CAS No.

565-80-0
Record name Diisopropyl ketone
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Record name 2,4-Dimethylpentan-3-one
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Record name 2,4-DIMETHYL-3-PENTANONE
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Melting Point

-69 °C
Record name 2,4-Dimethyl-3-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dimethyl-3-pentanone?

A1: The molecular formula of this compound is C₇H₁₄O, and its molecular weight is 114.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not provided in the abstracts, researchers frequently use techniques like ¹H NMR and ¹³C NMR to confirm the structure and investigate the reactions involving this compound. [ [] ]

Q3: Is there any information available on the material compatibility of this compound?

A3: this compound is commonly used as a solvent for polymers like nitrocellulose and polypropylene. This suggests its compatibility with these materials. [ [], [] ]

Q4: How does this compound react with Grignard reagents?

A4: Research indicates that the reaction of this compound with Grignard reagents, such as the one derived from bromopropane, involves both competitive addition and reduction pathways. [ [] ]

Q5: Has this compound been used in photochemical reactions?

A5: Yes, studies show that this compound can participate in photochemical [2+2] cycloaddition reactions with transient enols generated from various alcohols and alkanones. [ [] ]

Q6: Can this compound be used as a sensitizer in photopolymerization?

A6: Research demonstrates that this compound acts as a sensitizer in the bulk photopolymerization of vinyl monomers. The process involves singlet and triplet photocleavage of the ketone, competing with monomer quenching. [ [] ]

Q7: How does this compound interact with zirconium complexes?

A7: Studies reveal that this compound undergoes regio- and stereoselective insertion reactions with both s-trans- and s-cis-diene complexes of zirconium, yielding (Z)-1,2-oxazirconacyclohept-4-enes. [ [] ]

Q8: Does this compound exhibit any catalytic properties?

A8: While not directly acting as a catalyst, research shows that this compound serves as an additive in rhodium-catalyzed cross-coupling reactions between vinylarenes and arylaluminum reagents. Its presence promotes the formation of stilbene derivatives. [ [] ]

Q9: Have there been any computational studies on the reactivity of this compound?

A9: While specific computational studies focusing on this compound are not mentioned in the abstracts, research on related ketones highlights the use of Density Functional Theory (DFT) calculations to understand their reactivity. [ [] ]

Q10: How does the structure of this compound affect its reactivity compared to other ketones?

A10: The two methyl groups at the alpha position to the carbonyl group in this compound introduce significant steric hindrance, influencing its reactivity. For instance, studies on the S(RN)1 reactions of 2-iodobenzenesulfonamide with ketone enolates show that increasing the steric bulk around the carbonyl group leads to a predominance of reductive dehalogenation over heteroannulation. [ [] ]

Q11: Is there any information on the toxicity of this compound?

A11: Research on the toxicity of ketones, including a study focusing on Microtox EC50 values, indicates that the toxicity of ketones generally decreases with increasing molecular weight. The geometry around the carbonyl group also plays a role, with ketones having closer carbonyl groups exhibiting higher toxicity. [ [] ]

Q12: Are there any applications of this compound in pharmaceutical research?

A12: While the provided abstracts do not directly mention pharmaceutical applications of this compound, research on its aliphatic analogs, particularly 2,8-dibenzylcyclooctanone and 1,5-diphenyl-2,4-dimethyl-3-pentanone, highlight their potential hypocholesterolemic activity. This suggests that structural analogs of this compound might hold promise for pharmaceutical development. [ [] ]

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